Dual Target Degradation: Atox1 and CCS Protein Levels Reduced Below 200 nM
DA-Protac induces robust degradation of both Atox1 and CCS proteins in MDA-MB-231 triple-negative breast cancer cells at concentrations below 200 nM after 24 hours of treatment, as determined by Western blot analysis [1]. This dual degradation profile is not observed with small-molecule inhibitors or copper chelators, which only inhibit activity without reducing protein levels [1].
| Evidence Dimension | Protein level reduction (Atox1 and CCS) |
|---|---|
| Target Compound Data | Significant reduction in protein levels below 200 nM at 24 h |
| Comparator Or Baseline | DMSO vehicle control (0% degradation) |
| Quantified Difference | Qualitative: Protein bands were significantly reduced compared to control, indicating effective degradation. |
| Conditions | MDA-MB-231 cells; Western blot; 24 h treatment with 100, 200, 500, and 1000 nM DA-Protac |
Why This Matters
This confirms that DA-Protac acts as a degrader, not merely an inhibitor, enabling researchers to study the functional consequences of Atox1 and CCS loss rather than just target engagement.
- [1] InvivoChem. DA-PROTAC Product Datasheet. View Source
